molecular formula C9H12N6O5 B1384102 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one CAS No. 2133-80-4

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1384102
CAS RN: 2133-80-4
M. Wt: 284.23 g/mol
InChI Key: QOVIBFFZCVPCEI-UHFFFAOYSA-N
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Description

This compound, also known as 8-Azaguanosine , has a molecular weight of 284.232 and a molecular formula of C9H12N6O5 . It is used for industry purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C9H12N6O5 . It contains a triazolo[4,5-d]pyrimidin-7-one ring attached to a 5-(hydroxymethyl)oxolan-2-yl group . The exact spatial arrangement of these groups would require more detailed structural data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.232 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antitumor and Antiviral Activities

This compound, part of the 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones class, has been explored for its potential antitumor and antiviral activities. Researchers synthesized a range of derivatives and evaluated their activities in vitro, suggesting a noteworthy role in the development of therapeutic agents in these domains (Islam, Ashida, & Nagamatsu, 2008).

Synthesis and Characterization

The compound's derivatives have been synthesized and characterized through various methods, including crystal structure analysis, spectroscopic characterization, Hirshfeld surface analysis, and DFT calculations. This meticulous approach ensures a thorough understanding of the compound's structural and chemical properties, paving the way for its potential applications in diverse scientific fields (Lahmidi et al., 2019).

Microwave-Assisted Synthesis

The compound's derivatives have also been synthesized using microwave-assisted protocols, showcasing the efficiency and modernization of chemical synthesis techniques. This method offers an expedited route to obtaining these derivatives, which could be beneficial for various scientific applications (Divate & Dhongade-Desai, 2014).

Theoretical Studies and Antibacterial Activity

Researchers have conducted theoretical studies on the compound's derivatives, including density functional theory (DFT) calculations, to understand their electronic structures and potential chemical reactivity. Additionally, the antibacterial activity of these derivatives has been evaluated, indicating their possible use in antimicrobial treatments (Haj et al., 2000).

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care. Contact with skin and eyes should be avoided, and exposure should be minimized . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O5/c10-9-11-6-3(7(19)12-9)13-14-15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H3,10,11,12,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVIBFFZCVPCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943884
Record name 5-Imino-3-pentofuranosyl-4,5-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

CAS RN

2133-80-4
Record name 8-Azaguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azaguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Imino-3-pentofuranosyl-4,5-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

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